2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one
Description
2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic compound featuring a benzimidazole moiety fused to a 5,6-dihydropyrimidin-4(3H)-one scaffold. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antimicrobial and enzyme inhibitory activities. The compound’s rigid bicyclic framework allows for selective interactions with biological targets, such as microbial enzymes or proteases .
Properties
CAS No. |
404826-11-5 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylamino)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N5O/c17-9-5-6-12-10(15-9)16-11-13-7-3-1-2-4-8(7)14-11/h1-4H,5-6H2,(H3,12,13,14,15,16,17) |
InChI Key |
ITPARFLNVQIJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing for several hours at elevated temperatures (140-220°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
2.1. Biginelli Reaction
One of the most common methods for synthesizing pyrimidine derivatives is the Biginelli reaction. This reaction involves the condensation of aldehydes, β-keto esters, and urea to form dihydropyrimidinones. Although not directly applied to 2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one , it provides a framework for synthesizing similar pyrimidine-based compounds .
2.2. Condensation Reactions
Condensation reactions are crucial in forming heterocyclic compounds. For instance, the reaction of benzimidazole derivatives with other heterocyclic systems can lead to the formation of complex molecules. These reactions often involve the use of catalysts and specific conditions to enhance yields and selectivity .
3.1. Nucleophilic Substitution
Benzimidazole and pyrimidine rings can undergo nucleophilic substitution reactions, which are useful for introducing new functional groups. These reactions typically involve the replacement of a leaving group by a nucleophile under basic conditions.
3.3. Cyclization Reactions
Cyclization reactions are essential for forming complex heterocyclic systems. For example, the cyclization of open-chain precursors can lead to the formation of pyrimidine or benzimidazole rings under specific conditions.
Spectroscopic Characterization
The characterization of heterocyclic compounds like This compound typically involves spectroscopic techniques such as:
-
1H NMR : Useful for identifying proton environments and confirming the structure.
-
13C NMR : Provides information about carbon environments.
-
IR Spectroscopy : Helps in identifying functional groups.
-
Mass Spectrometry : Confirms the molecular weight and formula.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives of benzimidazole have shown promising anticancer properties against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression.
Case Study:
A study evaluating a series of benzimidazole derivatives found that certain modifications led to enhanced activity against leukemia and solid tumors, suggesting that the incorporation of the dihydropyrimidinone structure could further potentiate these effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
Case Study:
In a comparative study, a benzimidazole derivative exhibited about 55% inhibition of inflammation compared to standard anti-inflammatory drugs such as diclofenac, highlighting its potential therapeutic efficacy .
| Compound | Inhibition (%) | Standard Comparison |
|---|---|---|
| Compound C | 55 | Diclofenac (65.4) |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens, showing effectiveness in inhibiting bacterial growth.
Case Study:
A recent investigation into the antibacterial activity of benzimidazole derivatives revealed significant inhibition against Gram-positive bacteria, suggesting that modifications to the dihydropyrimidinone structure could enhance this activity .
Synthesis and Derivative Development
The synthesis of 2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The development of derivatives is crucial for optimizing biological activity and minimizing toxicity.
Synthesis Overview:
- Starting Materials: 1H-benzimidazole and appropriate pyrimidine precursors.
- Reagents: Use of bases such as potassium carbonate in organic solvents.
- Yield Optimization: Reaction conditions are fine-tuned to maximize yield and purity.
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)amino)-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzimidazole-dihydropyrimidinone hybrids are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Pharmacokinetic Considerations
- Solubility : Methyl and nitro substituents (e.g., in compound 4j ) reduce aqueous solubility, whereas hydrophilic groups (e.g., morpholine in derivatives) improve bioavailability .
- Metabolic Stability: Benzimidazole rings are prone to oxidative metabolism, but 5,6-dihydro saturation in the pyrimidinone core may mitigate this issue by reducing planarity .
Biological Activity
The compound 2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on antibacterial, antifungal, antiviral, and antitumor properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzimidazole moiety, which is known for its role in various pharmacological applications.
Antibacterial Activity
Research has indicated that compounds containing the benzimidazole and pyrimidine rings exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of benzimidazole show activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.025 mg/mL |
| 2 | Escherichia coli | 0.050 mg/mL |
| 3 | Bacillus subtilis | 0.030 mg/mL |
Note: The above values are indicative and vary based on specific structural modifications of the compounds studied .
Antifungal Activity
The antifungal potential of benzimidazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various fungal strains.
Case Study:
A study evaluated the antifungal activity of several benzimidazole derivatives against Candida albicans and Aspergillus niger. Results indicated that certain derivatives exhibited potent antifungal effects with MIC values significantly lower than standard antifungal agents like fluconazole .
Antiviral Activity
While less studied, some benzimidazole derivatives have shown potential antiviral activity. For instance, compounds with structural similarities to the target compound were assessed for their ability to inhibit viral replication in vitro.
Research Findings:
In a recent investigation, a series of benzimidazole-based compounds were tested against Herpes Simplex Virus (HSV). Results indicated that some derivatives could inhibit viral replication by interfering with viral entry into host cells .
Antitumor Activity
The antitumor properties of benzimidazole derivatives are well-documented. The compound under discussion has been implicated in various studies focusing on its cytotoxic effects against cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
IC50 values represent the concentration required to inhibit cell growth by 50% .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Many benzimidazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Interference with Nucleic Acid Synthesis: Some studies suggest that these compounds may affect DNA or RNA synthesis in target cells.
- Induction of Apoptosis: In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways.
Q & A
Q. Advanced Research Focus
- Solvent trituration : Use 5% ether in pentane to precipitate pure products.
- High-vacuum drying : Remove residual solvents at 50°C before crystallization.
- Chromatography : Silica gel columns with CHCl₃/MeOH (95:5) gradients, though limited by compound polarity.
- Alternative solvents : Acetonitrile/water mixtures for recrystallization .
How can computational modeling aid in designing novel dihydropyrimidinone analogs?
Q. Advanced Research Focus
- DFT calculations : Predict tautomeric stability and electronic properties (e.g., HOMO/LUMO gaps).
- Molecular docking : Screen for target binding (e.g., kinase inhibitors) using crystal structures from the PDB.
- MD simulations : Assess solvation effects and conformational flexibility in aqueous environments .
What are the limitations of current synthetic protocols for dihydropyrimidinones?
Advanced Research Focus
Key limitations include:
- Orthoester availability : Few substituted orthoesters are commercially accessible, restricting substituent diversity.
- Scale-up challenges : Solvent-free methods may lack reproducibility at >10 mmol scales.
- Functional group compatibility : Acid-sensitive substrates (e.g., tert-butyl esters) require modified protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
